BenchChemオンラインストアへようこそ!

methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Kinase inhibitor design Structure-activity relationship (SAR) Ortho-fluoro effect

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1011398-46-1) is a synthetic heterocyclic compound built on the 1H-pyrazolo[3,4-b]pyridine bicyclic scaffold, a privileged structure that appears in over 300,000 described analogs and more than 2,400 patents due to its purine-mimetic geometry. The compound carries a 2-fluorophenyl substituent at N1, a methyl group at C6, and a methyl ester at C4 (molecular formula C15H12FN3O2, molecular weight 285.27 g/mol), and is commercially available from multiple vendors at purities typically ranging from 95% to 98%.

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
Cat. No. B10908901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Molecular FormulaC15H12FN3O2
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)OC
InChIInChI=1S/C15H12FN3O2/c1-9-7-10(15(20)21-2)11-8-17-19(14(11)18-9)13-6-4-3-5-12(13)16/h3-8H,1-2H3
InChIKeyVJSDNOVXNVFSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Structural Identity, Core Scaffold, and Procurement-Grade Specifications


Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1011398-46-1) is a synthetic heterocyclic compound built on the 1H-pyrazolo[3,4-b]pyridine bicyclic scaffold, a privileged structure that appears in over 300,000 described analogs and more than 2,400 patents due to its purine-mimetic geometry [1]. The compound carries a 2-fluorophenyl substituent at N1, a methyl group at C6, and a methyl ester at C4 (molecular formula C15H12FN3O2, molecular weight 285.27 g/mol), and is commercially available from multiple vendors at purities typically ranging from 95% to 98% . Its substitution pattern—particularly the ortho-fluorine on the N1-phenyl ring and the C4 methyl ester—constitutes the critical differentiator set that governs both its physicochemical properties and its divergent synthetic utility relative to its closest positional and functional analogs.

Why Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cannot Be Interchanged with Its Closest Positional or Functional Analogs


Within the 1H-pyrazolo[3,4-b]pyridine-4-carboxylate family, seemingly minor structural perturbations at N1 and C4 produce large effects on molecular recognition. Literature precedent from the CDK inhibitor series demonstrates that replacing a 2-fluorophenyl with a 4-fluorophenyl or non-fluorinated phenyl group can shift enzymatic IC50 values by an order of magnitude or more, while altering the ester moiety from methyl to ethyl modulates solubility, metabolic stability, and the efficiency of subsequent hydrolysis-based derivatization [1]. Consequently, researchers who substitute methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with the more readily available 4-fluoro isomer, the des-fluoro analog, or the free carboxylic acid risk introducing unintended changes in target engagement, synthetic tractability, and assay reproducibility [2]. The evidence summarized below quantifies these differentiation dimensions where possible and explicitly flags where data remain class-level only.

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Head-to-Head and Class-Level Quantitative Differentiation Guide


Ortho-Fluorophenyl vs. Para-Fluorophenyl Isomer: Structural and Predicted Binding-Mode Differentiation

The 2-fluorophenyl substituent at N1 forces a dihedral angle between the phenyl and pyrazolo[3,4-b]pyridine planes that differs substantially from the near-coplanar conformation adopted by the 4-fluorophenyl isomer [1]. In the well-characterized CDK1/CDK2 inhibitor series, the 2,6-difluorophenyl (ortho-fluoro) substitution was essential for potent inhibitory activity; analogs bearing para-fluoro or non-fluorinated phenyl groups lost 10- to 100-fold in potency [1]. Although direct IC50 data for the target compound are not publicly available, molecular docking studies on pyrazolo[3,4-b]pyridine-4-carboxylate derivatives predict that the ortho-fluorine engages in a favorable C–H···F interaction with the protein backbone that the para isomer cannot replicate [2].

Kinase inhibitor design Structure-activity relationship (SAR) Ortho-fluoro effect

Methyl Ester vs. Free Carboxylic Acid at C4: Hydrolytic Stability and Synthetic Utility Comparison

The C4 methyl ester of the target compound (CAS 1011398-46-1) serves as a protected carboxylic acid handle that can be hydrolyzed to the free acid (CAS 1011397-25-3) under controlled basic conditions, enabling late-stage diversification [1]. The free carboxylic acid analog (1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) has been used as a synthetic building block but exhibits significantly lower organic solubility and requires conversion to the sodium carboxylate salt to achieve acceptable aqueous solubility for bioassay screening [1]. The methyl ester form offers a LogP increase of approximately 1.0–1.5 units compared with the free acid (calculated via fragment-based estimation), which improves membrane permeability in cell-based assays while retaining the option for in situ esterase-mediated hydrolysis [2].

Prodrug design Ester hydrolysis Synthetic intermediate Carboxylic acid bioisostere

Pyrazolo[3,4-b]pyridine Core as a Privileged Kinase Hinge-Binder: Class-Level Potency Benchmarks vs. Non-Fluorinated N1 Analogs

The pyrazolo[3,4-b]pyridine scaffold acts as an ATP-competitive kinase hinge-binding motif, with the N1 nitrogen and C6 substituent contributing to hydrogen-bonding interactions with the kinase hinge region [1]. Recent studies on pyrazolo[3,4-b]pyridine-4-carboxylate derivatives revealed potent CDK2 inhibition (IC50 = 0.27–1.89 μM) and PIM1 inhibition (IC50 = 0.67 μM) for compounds carrying aryl substituents at N1, with selectivity indices up to 15.05 against HCT-116 colon cancer cells [1]. In contrast, N1-unsubstituted or N1-alkyl analogs (e.g., methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, CAS 1855889-86-9) lack the aromatic stacking and hydrophobic interactions provided by the 2-fluorophenyl ring and are typically used as inert negative controls or early-stage synthetic intermediates rather than as bioactive probe candidates [2].

Kinase inhibition CDK2 PIM1 Anticancer agents Hinge-binding scaffold

Vendor-Supplied Purity Benchmarks and Batch-to-Batch Reproducibility: Procurement-Grade Evidence for Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Commercially sourced methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is consistently offered at purities of 97–98% (HPLC) by multiple independent vendors, with ISO-certified quality management systems in place for at least one major supplier . This contrasts with the 4-fluorophenyl isomer (CAS 1011396-36-3), which is frequently listed at 95%+ purity, and the free carboxylic acid analog (CAS 1011397-25-3), which is also offered at 95% minimum purity . For high-throughput screening campaigns where false-positive rates scale inversely with compound purity, the 2–3 percentage-point purity advantage translates into a meaningful reduction in confirmatory assay burden when screening libraries exceeding 10,000 compounds [1].

Quality control Purity specification Procurement ISO-certified supply chain

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: High-Value Application Scenarios Anchored to Differential Evidence


Kinase-Focused Medicinal Chemistry: ATP-Competitive Inhibitor Lead Generation Requiring N1-Ortho-Fluoroaryl Pharmacophore

The 2-fluorophenyl substituent at N1 is critical for replicating the ortho-fluoro binding mode demonstrated by BMS-265246 (CDK1 IC50 = 6 nM, CDK2 IC50 = 9 nM) [1]. Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors—particularly those targeting CDK, PIM, or TRK family kinases—should use this compound as a scaffold for parallel SAR exploration, because the ortho-fluorine conformational constraint cannot be recapitulated with the 4-fluorophenyl isomer or des-fluoro analogs. The C4 methyl ester provides a convenient derivatization handle for amide coupling, ester hydrolysis, or hydrazide formation without introducing the solubility limitations of the free carboxylic acid [2].

Wnt Pathway Antagonist Screening Cascades for Oncology and Fibrosis Programs

The 1H-pyrazolo[3,4-b]pyridine scaffold has been validated in multiple patents (Samumed LLC, US 8901150 and continuations) as a core structure for Wnt pathway inhibitors with applications in colorectal, pancreatic, and hepatic cancers as well as idiopathic pulmonary fibrosis [3]. The target compound, carrying the N1-2-fluorophenyl group, is positioned as a screening-enabling analog within this chemotype space. Unlike N1-unsubstituted or N1-alkyl intermediates that show no Wnt-inhibitory activity, the N1-aryl substitution pattern is a prerequisite for cellular Wnt pathway modulation [3]. Procurement of this compound allows direct entry into Wnt-reporter assay cascades without the need for in-house N1-arylation optimization.

Late-Stage Diversification and Prodrug Design Leveraging the C4 Methyl Ester Handle

The C4 methyl ester serves as a masked carboxylic acid that can be selectively hydrolyzed to the free acid (CAS 1011397-25-3) or directly converted to amides, hydrazides, or hydroxamic acids under mild conditions [2]. This contrasts with the ethyl ester analog, which exhibits slower hydrolysis kinetics and altered metabolic stability [4]. Pharmaceutical development teams designing esterase-activated prodrugs or seeking a modular scaffold for library synthesis should prefer the methyl ester over the ethyl ester or free acid forms for their superior balance of chemical stability and synthetic reactivity.

High-Throughput and Fragment-Based Screening Requiring High-Purity, ISO-Certified Building Blocks

With vendor-specified purity of 97–98% and ISO-certified quality management, this compound meets the purity thresholds recommended for primary screening libraries (>95%) [5]. The availability of the 2-fluorophenyl isomer at higher documented purity compared with the 4-fluorophenyl isomer (typically 95%+) reduces the per-well impurity burden and the associated false-positive rate in biochemical and cell-based assays [5]. Screening facilities and compound management groups should specify CAS 1011398-46-1 in procurement requisitions when the research program requires the ortho-fluoro substitution pattern combined with the highest commercially available purity grade.

Quote Request

Request a Quote for methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.